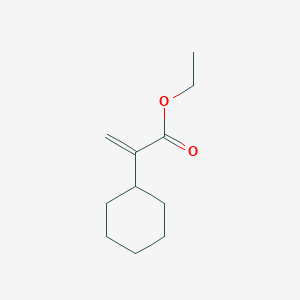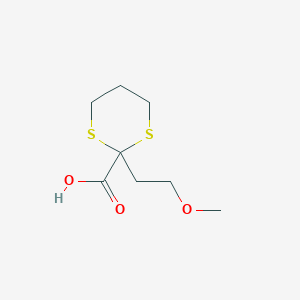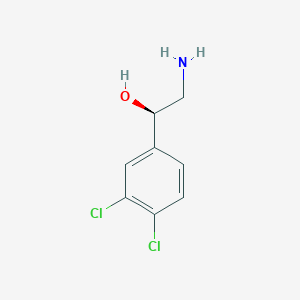
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorophenyl and dimethylamino precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using catalysts to enhance the reaction rate and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and reduce production costs.
Quality Control: Ensuring stringent quality control measures to maintain the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(dimethylamino)-2-(4-chlorophenyl)acetic acid
- (2S)-2-(dimethylamino)-2-(4-bromophenyl)acetic acid
- (2S)-2-(dimethylamino)-2-(4-methylphenyl)acetic acid
Uniqueness
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
HPWYTTSVBAFXAB-VIFPVBQESA-N |
SMILES isomérique |
CN(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O |
SMILES canonique |
CN(C)C(C1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)







